16 alpha-Hydroxytrametenolic acid
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Overview
Description
16 alpha-Hydroxytrametenolic acid is a natural triterpene . It is a potential retinoid X receptor (RXR) selective agonist .
Synthesis Analysis
The 16 alpha-Hydroxytrametenolic acid is a triterpene carboxylic acid isolated from the sclerotium of Poria cocos (Schw.)Wolf . It is suggested to inhibit 12-O-tetradecanoylphorbol 13-acetate (TAP)-induced mouse ear edema .Molecular Structure Analysis
The molecular formula of 16 alpha-Hydroxytrametenolic acid is C30H48O4 . Its molecular weight is 472.7 g/mol . The chemical name is (2R)-2- [ (3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta [a]phenanthren-17-yl]-6-methylhept-5-enoic acid .Physical And Chemical Properties Analysis
16 alpha-Hydroxytrametenolic acid is a white to off-white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-inflammatory and Anti-tumor Properties
16 alpha-Hydroxytrametenolic acid, derived from Poria cocos, exhibits significant anti-inflammatory and anti-tumor activities. This compound effectively inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice and markedly reduces the promotion of skin tumor formation initiated by 7,12-dimethylbenz[a]anthracene (Kaminaga et al., 1996).
Interaction with Estrogen Metabolism
The study of estrogen metabolism has revealed that compounds like 16 alpha-Hydroxytrametenolic acid can influence the balance between different estrogen metabolites, which may have implications for conditions like breast cancer. The ratio of 16 alpha-OHE1 (a similar compound) to other metabolites has been used as a marker for breast cancer risk (Bradlow et al., 1995).
Molecular Interactions and Potential Implications in Autoimmune Diseases
16 alpha-Hydroxyestrone, a structurally related compound, has been shown to form stable covalent adducts with proteins, which may have implications in the pathogenesis of autoimmune diseases like systemic lupus erythematosus. This suggests potential research avenues for 16 alpha-Hydroxytrametenolic acid in similar contexts (Bucala & Cerami, 1983).
Inhibitory Effects in Edema
Studies have shown that 16 alpha-Hydroxytrametenolic acid has potent inhibitory effects on TPA-induced mouse ear edema, indicating its potential as an anti-inflammatory agent. This property may have broader implications for research into inflammatory disorders (Nukaya et al., 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23?,24+,25+,28-,29-,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHOGVFYEBRXSC-LUXVNGTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16 alpha-Hydroxytrametenolic acid |
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